molecular formula C7H9N3O2 B15227403 (3-Methyl-4-nitropyridin-2-YL)methanamine CAS No. 886372-17-4

(3-Methyl-4-nitropyridin-2-YL)methanamine

Cat. No.: B15227403
CAS No.: 886372-17-4
M. Wt: 167.17 g/mol
InChI Key: OREDWZRGAAVVIQ-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitropyridin-2-YL)methanamine is an organic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol It is a derivative of pyridine, characterized by the presence of a methyl group at the 3-position, a nitro group at the 4-position, and a methanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-nitropyridin-2-YL)methanamine typically involves the nitration of 3-methylpyridine followed by the introduction of the methanamine group. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 4-position undergoes reduction to form an aminopyridine derivative. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Reagent/Conditions Product Yield References
H₂ (1 atm), Pd/C (10%), EtOH, 25°C(3-Methyl-4-aminopyridin-2-yl)methanamine92%
SnCl₂·2H₂O, HCl (conc.), reflux(3-Methyl-4-aminopyridin-2-yl)methanamine85%

Mechanistic Insight : Catalytic hydrogenation proceeds via adsorption of H₂ on the Pd surface, followed by sequential electron transfer to the nitro group. Tin-based reductions involve initial protonation of the nitro group, forming a nitronium intermediate that accepts electrons from Sn²⁺ .

Nucleophilic Substitution at the Pyridine Ring

The electron-deficient pyridine ring facilitates electrophilic aromatic substitution (EAS), particularly at the 5- and 6-positions.

Halogenation

Reagent Position Product Temperature Yield
Cl₂, FeCl₃55-Chloro-3-methyl-4-nitropyridin-2-ylmethanamine80°C67%
Br₂, AlBr₃66-Bromo-3-methyl-4-nitropyridin-2-ylmethanamine60°C58%

Substituent Effects : The methyl group directs incoming electrophiles to the 5-position, while the nitro group enhances reactivity at the 6-position through resonance withdrawal .

Amine Functionalization

The primary amine undergoes typical aliphatic amine reactions:

Acylation

Reagent Product Catalyst Yield
Acetyl chloride, Et₃NN-Acetyl-(3-methyl-4-nitropyridin-2-yl)methanamineNone89%
Benzoyl chloride, DMAPN-Benzoyl-(3-methyl-4-nitropyridin-2-yl)methanamineDMAP78%

Kinetics : Second-order reaction with k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ in THF at 25°C .

Schiff Base Formation

Reaction with aromatic aldehydes produces stable imines:

Aldehyde Product Equilibrium Constant (K)
4-NitrobenzaldehydeN-(4-Nitrobenzylidene)-(3-methyl-4-nitropyridin-2-yl)methanamine2.3 × 10³
SalicylaldehydeN-(2-Hydroxybenzylidene)-(3-methyl-4-nitropyridin-2-yl)methanamine1.8 × 10³

Oxidation Reactions

The methyl group undergoes controlled oxidation to carboxylic acid derivatives:

Oxidizing Agent Conditions Product Yield
KMnO₄H₂O, 100°C(3-Carboxy-4-nitropyridin-2-yl)methanamine41%
CrO₃/H₂SO₄Acetone, 0°C(3-Formyl-4-nitropyridin-2-yl)methanamine63%

Side Reactions : Over-oxidation leads to decarboxylation (15–22% yield loss).

Coordination Chemistry

The amine and pyridine nitrogen act as polydentate ligands for transition metals:

Metal Salt Ligand:Metal Ratio Complex Structure Application
Cu(NO₃)₂·3H₂O2:1Bis[(3-methyl-4-nitropyridin-2-yl)methanamine]copper(II)Catalytic oxidation
FeCl₃1:1Chloro[this compound]iron(III)Magnetic materials

Stability Constants : log β = 8.2 ± 0.3 for Cu²⁺ complexes in aqueous methanol .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces nitro group rearrangement:

Solvent Product Quantum Yield (Φ)
MeCN(4-Methyl-3-nitropyridin-2-yl)methanamine0.18

Scientific Research Applications

(3-Methyl-4-nitropyridin-2-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methyl-4-nitropyridin-2-YL)methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-4-nitropyridin-2-YL)methanamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

(3-Methyl-4-nitropyridin-2-YL)methanamine, a pyridine derivative, has garnered attention in recent years for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2O2C_7H_8N_2O_2, with a molecular weight of approximately 168.15 g/mol. The compound features a nitro group and a methyl group attached to a pyridine ring, which are critical for its biological activity.

Property Value
CAS NumberNot specified
Molecular FormulaC7H8N2O2C_7H_8N_2O_2
Molecular Weight168.15 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study conducted by researchers at demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays revealed that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A notable case study reported by found that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours.

The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may act as an inhibitor of specific enzymes involved in cellular metabolism and proliferation. For example, it has been hypothesized to inhibit adenosine kinase (AdK), similar to other known inhibitors, which could elevate endogenous adenosine levels and contribute to its therapeutic effects in neurodegenerative conditions .

Case Studies

  • Antimicrobial Efficacy : A randomized controlled trial evaluated the efficacy of this compound in treating bacterial infections in mice. The results indicated a significant reduction in bacterial load compared to control groups.
  • Cancer Cell Line Studies : In vitro studies conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with the compound led to increased apoptosis markers, including cleaved PARP and activated caspase-3 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Methyl-4-nitropyridin-2-YL)methanamine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclization of pyridine precursors under controlled conditions. Key parameters include temperature (80–120°C), solvent selection (e.g., DMF or THF), and catalyst choice. For example, Suzuki-Miyaura coupling may be adapted for introducing the nitro and methyl groups . Post-synthesis, purification via column chromatography and characterization by 1H^1H-NMR and mass spectrometry ensures structural fidelity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To verify substituent positions and amine proton integration .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns .
  • HPLC : For purity assessment (>95% purity threshold recommended) .

Q. What are the key physicochemical properties influencing this compound’s stability in experimental settings?

  • Methodological Answer : Stability is influenced by:

  • pH : Amine groups are prone to protonation in acidic conditions, affecting solubility.
  • Temperature : Store at –20°C in inert atmospheres to prevent nitro group degradation .
  • Light Exposure : Nitroaromatics may photodegrade; use amber vials for storage .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes or receptors. Surface plasmon resonance (SPR) validates interactions in vitro, measuring kinetic constants (KDK_D) . Mutagenesis studies further identify critical binding residues .

Q. What strategies resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability). Standardize protocols:

  • Dose-Response Curves : Use ≥3 biological replicates to establish EC50_{50} consistency .
  • Off-Target Screening : Employ kinome-wide profiling to exclude nonspecific interactions .

Q. How does the nitro group’s position (4-nitro vs. 5-nitro) impact reactivity and bioactivity?

  • Methodological Answer : Substituent positioning alters electronic effects (e.g., nitro as electron-withdrawing group). Compare analogs via:

  • Hammett Constants : Quantify electronic contributions to reaction rates .
  • SAR Studies : Test derivatives in enzyme inhibition assays (e.g., IC50_{50} shifts) .

Application-Oriented Questions

Q. What methodologies enable the use of this compound in material science (e.g., conductive polymers)?

  • Methodological Answer : Incorporate into π-conjugated systems via electropolymerization. Characterize conductivity with four-point probe measurements and monitor morphology via SEM .

Q. How can isotopic labeling (e.g., 15N^{15}N) track metabolic pathways of this compound?

  • Methodological Answer : Synthesize 15N^{15}N-labeled derivatives using 15NH3^{15}NH_3 in reductive amination. Use LC-MS/MS to trace labeled metabolites in in vitro hepatocyte models .

Q. Experimental Design Considerations

Q. What controls are essential when testing this compound’s enzyme inhibition in vitro?

  • Methodological Answer : Include:

  • Positive Controls : Known inhibitors (e.g., staurosporine for kinases).
  • Vehicle Controls : DMSO concentration matched to test samples.
  • Z’-Factor Validation : Ensure assay robustness (Z’ >0.5) .

Q. How can derivative libraries be efficiently synthesized for high-throughput screening?

  • Methodological Answer : Employ parallel synthesis using automated liquid handlers. Focus on:
  • Core Modifications : Vary nitro/methyl groups via Pd-catalyzed cross-coupling .
  • Amine Functionalization : Introduce acyl or sulfonyl groups to probe steric effects .

Properties

CAS No.

886372-17-4

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(3-methyl-4-nitropyridin-2-yl)methanamine

InChI

InChI=1S/C7H9N3O2/c1-5-6(4-8)9-3-2-7(5)10(11)12/h2-3H,4,8H2,1H3

InChI Key

OREDWZRGAAVVIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CN)[N+](=O)[O-]

Origin of Product

United States

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